Cas no 67205-51-0 (2-chloro-4,6-bis(ethylamino)benzene-1,3,5-tricarbonitrile)
67205-51-0 structure
Product Name:2-chloro-4,6-bis(ethylamino)benzene-1,3,5-tricarbonitrile
CAS-nummer:67205-51-0
MF:C13H12ClN5
MW:273.720880508423
CID:1713969
PubChem ID:3050957
Update Time:2025-04-21
2-chloro-4,6-bis(ethylamino)benzene-1,3,5-tricarbonitrile Chemische en fysische eigenschappen
Naam en identificatie
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- 2-chloro-4,6-bis(ethylamino)benzene-1,3,5-tricarbonitrile
- 4,6-Bis(ethylamino)-2-chlorobenzene-1,3,5-tricarbonitrile
- 2-Chloro-4,6-di(ethylamino)-1,3,5-benzenetricarbonitrile
- 2-Chloro-4,6-di(ethylamino)trimesonitrile
- CHEMBL3248182
- DTXSID70217502
- BRN 2889243
- 67205-51-0
- 1,3,5-Benzenetricarbonitrile, 4,6-bis(ethylamino)-2-chloro-
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- Inchi: 1S/C13H12ClN5/c1-3-18-12-8(5-15)11(14)9(6-16)13(19-4-2)10(12)7-17/h18-19H,3-4H2,1-2H3
- InChI-sleutel: ZWROEXSBSIUEIM-UHFFFAOYSA-N
- LACHT: ClC1C(C#N)=C(C(C#N)=C(C=1C#N)NCC)NCC
Berekende eigenschappen
- Exacte massa: 273.07836
- Monoisotopische massa: 273.078123
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 415
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 95.4
- XLogP3: 3.5
Experimentele eigenschappen
- Dichtheid: 1.29
- Kookpunt: 484.5°C at 760 mmHg
- Vlampunt: 246.8°C
- Brekindex: 1.589
- PSA: 95.43
2-chloro-4,6-bis(ethylamino)benzene-1,3,5-tricarbonitrile Gerelateerde literatuur
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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